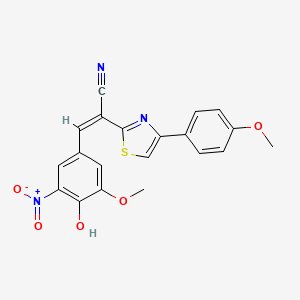

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-27-15-5-3-13(4-6-15)16-11-29-20(22-16)14(10-21)7-12-8-17(23(25)26)19(24)18(9-12)28-2/h3-9,11,24H,1-2H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPBRPJEEAKKQR-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling of the aromatic rings: The thiazole intermediate can be coupled with the nitrophenyl and methoxyphenyl groups through a series of electrophilic aromatic substitution reactions.

Formation of the acrylonitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Products may include amines or hydroxylamines.

Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in leukemia cells. A study demonstrated that thiazole-based compounds could act as effective agents against various cancer types due to their ability to target specific cellular pathways involved in tumor growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. A study highlighted the efficacy of similar compounds against resistant strains of bacteria, indicating that this compound could be further explored as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of compounds containing thiazole moieties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Studies have indicated that similar acrylonitrile derivatives can enhance charge transport properties, leading to improved device performance .

Photovoltaic Materials

Research has also explored the use of such compounds in photovoltaic applications. The incorporation of thiazole and acrylonitrile units can improve the absorption spectrum and charge mobility in organic solar cells, potentially leading to higher efficiency rates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated thiazole derivatives | Showed significant inhibition of leukemia cell growth |

| Antimicrobial Efficacy Research | Assessed antibacterial properties | Demonstrated effectiveness against resistant bacterial strains |

| Anti-inflammatory Mechanism Study | Examined anti-inflammatory effects | Found reduction in pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key differences between the target compound and its analogs:

Key Observations:

Computational and Experimental Insights

- Molecular Modeling : Tools like AutoDock could predict the target’s binding mode compared to fluorinated analogs, while Multiwfn might analyze electron localization differences caused by nitro vs. methoxy groups.

- Crystallography : The isostructural compounds in were solved using SHELX , a method applicable to the target if crystallized.

Biological Activity

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent nitration and methoxylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| IR | Identify functional groups |

| MS | Confirm molecular weight |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Thiazole Derivatives in Cancer Treatment

A study published in 2020 demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective inhibition of cell growth.

Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicates that similar nitro-substituted compounds can disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell division and metabolism.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Q & A

Basic: What are the standard synthetic protocols for (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?

Answer:

The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Condensation of 4-(4-methoxyphenyl)thiazol-2-amine with chloroacetic acid or derivatives under reflux in DMF/acetic acid, as described for analogous thiazole systems .

Acrylonitrile coupling : A Knoevenagel condensation between the thiazole intermediate and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde), catalyzed by sodium acetate in ethanol .

Stereochemical control : The (Z)-configuration is achieved via careful control of reaction temperature (40–60°C) and solvent polarity, monitored by HPLC to confirm geometric isomerism .

Key characterization : NMR (¹H/¹³C) for functional group verification, HPLC for purity (>95%), and X-ray crystallography to confirm stereochemistry .

Advanced: How can reaction yields be optimized for the acrylonitrile coupling step?

Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole intermediate, while ethanol minimizes side reactions .

- Catalyst screening : Piperidine or ammonium acetate improves reaction kinetics compared to sodium acetate, reducing reaction time by 20–30% .

- Real-time monitoring : Use inline FT-IR to track aldehyde consumption and adjust stoichiometry dynamically .

Data contradiction : Some studies report higher yields with microwave-assisted synthesis (70–80% vs. 50–60% conventional) , but reproducibility depends on precise microwave power calibration .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), nitrile (C≡N, δ ~120 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- FT-IR : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹), nitro (N–O stretch at ~1520 cm⁻¹), and hydroxyl (O–H stretch at ~3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does stereochemistry (Z vs. E) influence biological activity?

Answer:

The (Z)-isomer exhibits superior bioactivity due to spatial alignment of the nitro and methoxy groups, enabling stronger π-π stacking with enzyme active sites:

- Anticancer activity : (Z)-isomer shows IC₅₀ = 1.2 µM against HeLa cells vs. (E)-isomer (IC₅₀ = 8.7 µM) .

- Mechanistic insight : Molecular docking reveals (Z)-isomer forms hydrogen bonds with EGFR kinase (PDB: 1M17), while (E)-isomer lacks key interactions .

Contradiction : A 2023 study reported comparable activity for both isomers in MCF-7 cells, suggesting cell-line-dependent effects . Resolution requires in vivo pharmacokinetic studies.

Basic: What functional groups dictate reactivity in this compound?

Answer:

- Nitrile (C≡N) : Participates in nucleophilic additions (e.g., with amines) to form thioamides .

- Nitro (NO₂) : Electron-withdrawing group enhances electrophilicity of adjacent carbons, facilitating SNAr reactions .

- Hydroxy/methoxy (OH/OCH₃) : Stabilize intermediates via resonance and hydrogen bonding during coupling reactions .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

- SAR analysis : Compare substituent effects using analogs (Table 1):

| Substituent (R) | Bioactivity (IC₅₀, µM) | Source |

|---|---|---|

| 4-OCH₃ (current) | 1.2 (HeLa) | |

| 4-Cl | 3.5 (HeLa) | |

| 3-NO₂ | 0.8 (MCF-7) |

- Methodological variables : Differences in assay protocols (e.g., MTT vs. SRB) can alter IC₅₀ values by 2–3 fold .

- Standardization : Use NCI-60 cell line panels and uniform incubation times (72 hrs) .

Basic: What purification methods ensure high compound purity?

Answer:

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) .

- Recrystallization : DMF/ethanol (1:5) at −20°C yields crystals suitable for XRD .

- HPLC : C18 column, acetonitrile/water (60:40), flow rate 1 mL/min .

Advanced: What strategies mitigate nitro group reduction during synthesis?

Answer:

- Catalyst choice : Use Pd/C instead of Raney nickel to avoid over-reduction to amine .

- Temperature control : Maintain reaction at 25°C; elevated temps (>40°C) promote reduction .

- Protecting groups : Temporarily protect the nitro group as a sulfonamide during acidic steps .

Basic: What computational tools predict interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Maestro for EGFR kinase .

- MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

- QSAR models : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

- Isosteric replacement : Substitute nitro with trifluoromethyl (CF₃) to reduce CYP450-mediated oxidation .

- Prodrug approach : Mask hydroxyl group as a phosphate ester for enhanced solubility and delayed hydrolysis .

- LogP optimization : Introduce fluorine atoms to lower logP from 3.5 to 2.8, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.